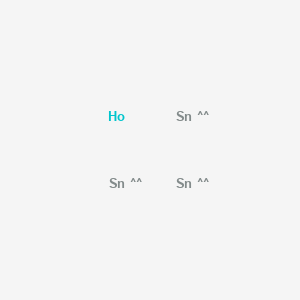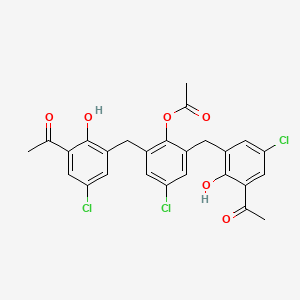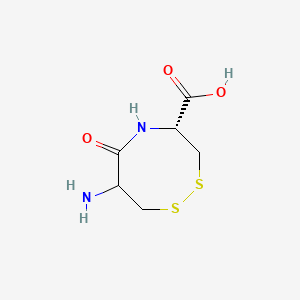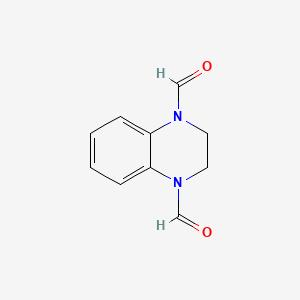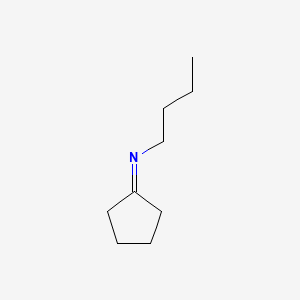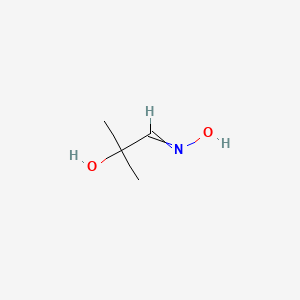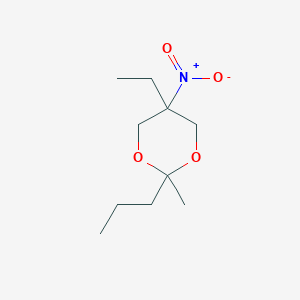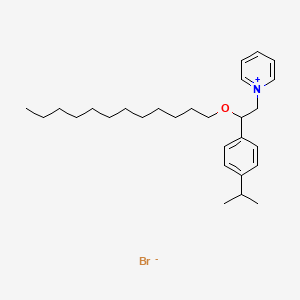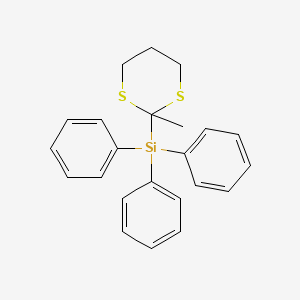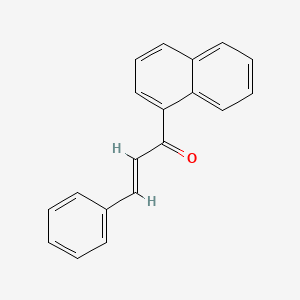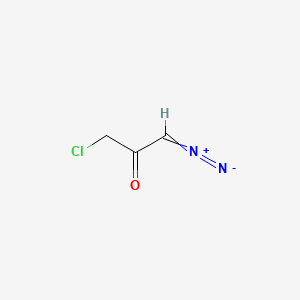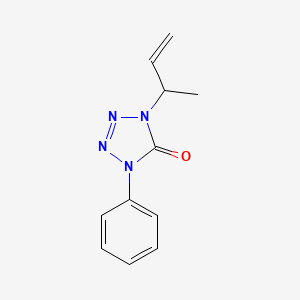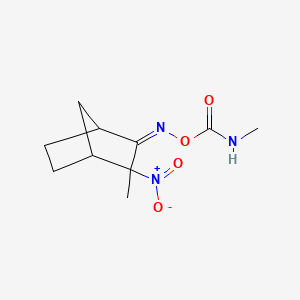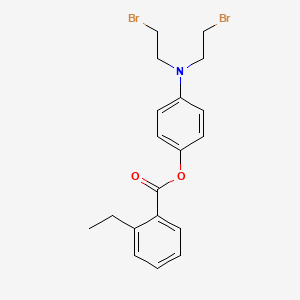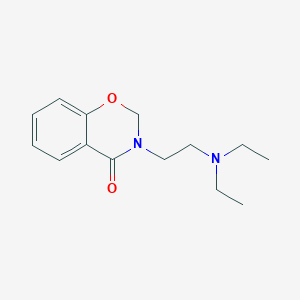
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzene ring fused with an oxazine ring, which is further substituted with a diethylaminoethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and involves the following steps:
- Preparation of N-acylated anthranilic acid derivative.
- Cyclization using cyanuric chloride and dimethylformamide to form the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions for higher yield and purity.
化学反应分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the oxazine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzoxazinones.
科学研究应用
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against human neutrophil elastase.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Used in the development of herbicides and fungicides due to its biological activity.
作用机制
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human neutrophil elastase by forming hydrogen bonds and π–π interactions with the enzyme’s active site . This inhibition can lead to reduced inflammation and potential therapeutic effects in diseases involving excessive elastase activity.
相似化合物的比较
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in benzoxazinones and exhibit similar biological activities.
4H-1,4-Benzoxazin-3-ones: Naturally occurring compounds with herbicidal properties.
3H-Quinazolin-4-ones: Compounds with a similar core structure used in medicinal chemistry.
Uniqueness
4H-1,3-Benzoxazin-4-one, 3-(2-(diethylamino)ethyl)-2,3-dihydro- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylaminoethyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
21162-93-6 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
3-[2-(diethylamino)ethyl]-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H20N2O2/c1-3-15(4-2)9-10-16-11-18-13-8-6-5-7-12(13)14(16)17/h5-8H,3-4,9-11H2,1-2H3 |
InChI 键 |
BFSTVIQBRWJMPZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1COC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


